molecular formula C11H12N2 B13575795 (S)-1-(Quinolin-5-yl)ethan-1-amine

(S)-1-(Quinolin-5-yl)ethan-1-amine

Katalognummer: B13575795
Molekulargewicht: 172.23 g/mol
InChI-Schlüssel: ZLEHAUWQPBCLBY-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(Quinolin-5-yl)ethan-1-amine is a chiral amine compound featuring a quinoline ring. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Quinolin-5-yl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline and an appropriate chiral amine precursor.

    Reaction Conditions: The reaction may involve catalytic hydrogenation, reductive amination, or other chiral synthesis techniques.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Large-scale Synthesis: Utilizing continuous flow reactors for efficient production.

    Optimization: Reaction conditions are optimized for yield and purity.

    Quality Control: Rigorous quality control measures are implemented to ensure consistency.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(Quinolin-5-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the amine group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its biological activity and potential therapeutic effects.

    Medicine: Investigated for its potential as a drug candidate.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (S)-1-(Quinolin-5-yl)ethan-1-amine involves:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways: The compound could modulate signaling pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-1-(Quinolin-5-yl)ethan-1-amine: The enantiomer of the compound with potentially different biological activities.

    Quinoline: The parent compound with a simpler structure.

    Quinoline Derivatives: Such as quinine and chloroquine, known for their medicinal properties.

Uniqueness

(S)-1-(Quinolin-5-yl)ethan-1-amine is unique due to its chiral nature and specific substitution pattern on the quinoline ring, which may confer distinct biological activities compared to its analogs.

For precise and detailed information, consulting scientific literature and databases is recommended

Eigenschaften

Molekularformel

C11H12N2

Molekulargewicht

172.23 g/mol

IUPAC-Name

(1S)-1-quinolin-5-ylethanamine

InChI

InChI=1S/C11H12N2/c1-8(12)9-4-2-6-11-10(9)5-3-7-13-11/h2-8H,12H2,1H3/t8-/m0/s1

InChI-Schlüssel

ZLEHAUWQPBCLBY-QMMMGPOBSA-N

Isomerische SMILES

C[C@@H](C1=C2C=CC=NC2=CC=C1)N

Kanonische SMILES

CC(C1=C2C=CC=NC2=CC=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.